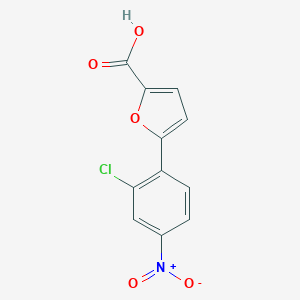

5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(2-Chloro-4-nitrophenyl)-2-furoic acid, also known as CNFA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CNFA is a furoic acid derivative that contains a nitrophenyl and chloro substituent. It is a yellow crystalline powder that is soluble in organic solvents. CNFA has been used in various scientific studies, including as a fluorescent probe for protein-ligand interactions and as a potential anti-cancer agent.

Applications De Recherche Scientifique

Synthesis and Chemical Reactivity A study described the synthesis of furan-2-carboxaldehyde and 5-aryl-furan-2-carboxylic acids, which are intermediates in creating other heterocycles. This synthesis utilized ceric ammonium nitrate (CAN) for the coupling of diazonium chloride with furan-2-aldehyde and 2-furoic acid, offering an efficient method for producing these compounds (Subrahmanya & Holla, 2003).

Antimicrobial Activities Research highlighted the synthesis of carboxylic acid derivatives from 5-(2-nitrophenyl)furfural and their reactions with organotin chlorides to form complexes with notable in vitro antimicrobial activities against a range of fungi and bacteria. These findings suggest potential applications in developing antimicrobial agents (Dias et al., 2015).

Thermodynamic Properties Another study focused on the thermodynamic properties of some isomeric 5-(nitrophenyl)-furyl-2 derivatives, important for optimizing synthesis, purification, and application processes. This research offers insights into the compounds' nature and supports theoretical knowledge and practical applications (Dibrivnyi et al., 2019).

Chemical Waste and Occupational Contact An overview of 5-nitro-2-furoic acid, a derivative of 2-substituted 5-nitrofurans, discussed its solubility, stability, and the significance of nitroreduction in enzymatic activation. This compound's main exposure routes are through chemical waste from laboratories and occupational contact, hinting at safety and handling protocols in research environments (Abdollahi & Baeeri, 2014).

Halogen Bonds in Crystal Engineering A case study on 2-Chloro-4-nitrobenzoic acid, related to 5-(2-Chloro-4-nitrophenyl)-2-furoic acid, explored its use in creating molecular salts with pyridyl and benzoic acid derivatives. The study revealed the significance of halogen bonds alongside hydrogen bonds in the crystal structures of these compounds, emphasizing crystal engineering applications (Oruganti et al., 2017).

Mécanisme D'action

Target of Action

Similar compounds such as 2-chloro-4-nitrophenol have been reported to interact with enzymes involved in auxin biosynthesis, transport, and signaling . These enzymes play a crucial role in plant growth and development .

Mode of Action

It’s worth noting that similar compounds have been reported to inhibit the function of target proteins, potentially leading to changes in auxin-regulated events .

Biochemical Pathways

Similar compounds such as 2-chloro-4-nitrophenol have been reported to be degraded via the 1,2,4-benzenetriol pathway in certain bacteria . This pathway involves the conversion of 2-chloro-4-nitrophenol to 1,2,4-benzenetriol via chloro-1,4-benzoquinone .

Result of Action

Similar compounds have been reported to manipulate specific auxin-regulated events at any developmental stage .

Propriétés

IUPAC Name |

5-(2-chloro-4-nitrophenyl)furan-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClNO5/c12-8-5-6(13(16)17)1-2-7(8)9-3-4-10(18-9)11(14)15/h1-5H,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDIHNBCCQWMVBW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)C2=CC=C(O2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201230961 |

Source

|

| Record name | 5-(2-Chloro-4-nitrophenyl)-2-furancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201230961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

207399-26-6 |

Source

|

| Record name | 5-(2-Chloro-4-nitrophenyl)-2-furancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=207399-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-Chloro-4-nitrophenyl)-2-furancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201230961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-benzyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazol-8-yl)cyclopentanol](/img/structure/B421308.png)

![{[2-(Benzoylamino)-4,5,6,7-tetrahydro-1-benzothien-3-yl]sulfanyl}acetic acid](/img/structure/B421310.png)

![2-[2-(2-chlorophenyl)vinyl]-N,N-diethyl-6-methoxy-4-quinazolinamine](/img/structure/B421311.png)

![3-(4-Methylbenzoyl)naphtho[1,2-b]furan-4,5-dione](/img/structure/B421316.png)

![3-Benzoylbenzo[f]benzofuran-4,9-dione](/img/structure/B421317.png)

![ethyl 1,2-dimethyl-5-{[(4-methylphenyl)sulfonyl]oxy}-1H-indole-3-carboxylate](/img/structure/B421318.png)

![ethyl 2-methyl-1-(4-methylphenyl)-5-{[(4-methylphenyl)sulfonyl]oxy}-1H-indole-3-carboxylate](/img/structure/B421323.png)

![2-[(4-Anilino-5-cyano-6-oxo-1,6-dihydropyridin-3-yl)methylene]malononitrile](/img/structure/B421327.png)

![9-[2-(Dibenzylamino)ethyl]-6-nitro-3,4-dihydrocarbazol-1(2H)-one](/img/structure/B421328.png)

![3-(8-Methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)propanenitrile](/img/structure/B421329.png)

![1,2-Cyclohexanedione 1-{[4-(benzyloxy)phenyl]hydrazone}](/img/structure/B421334.png)